molecular formula C9H9NO3 B14833069 1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone

1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone

Katalognummer: B14833069
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: AGTDNWFEPLQCHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with acetyl and hydroxyl groups, making it a versatile compound in various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the acetyl group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(5-Acetyl-4-oxopyridin-3-YL)ethanone.

    Reduction: Formation of 1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but with different substitution patterns.

    1-(5-Hydroxypyridin-3-yl)ethanone: Lacks the acetyl group, leading to different chemical properties.

    1-(4-Hydroxypyridin-3-yl)ethanone: Different position of the hydroxyl group affects its reactivity.

Uniqueness: 1-(5-Acetyl-4-hydroxypyridin-3-YL)ethanone is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

3,5-diacetyl-1H-pyridin-4-one

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-10-4-8(6(2)12)9(7)13/h3-4H,1-2H3,(H,10,13)

InChI-Schlüssel

AGTDNWFEPLQCHB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC=C(C1=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.